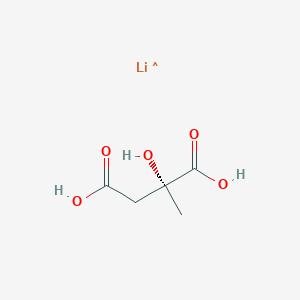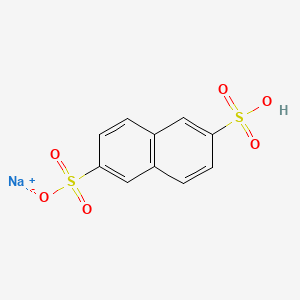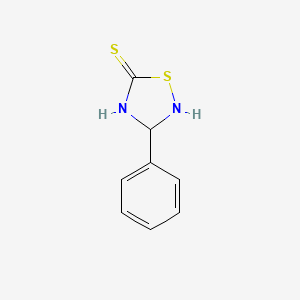
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemically modified derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and potential applications in various scientific fields. The presence of the hydroxypropyl group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with 2-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: 7-(2-Oxopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Reduction: 7-(2-Hydroxypropyl)-1,3-dimethyl-5,6-dihydro-purin-7-ium-2,6-dione.
Substitution: 7-(2-Chloropropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is studied for its potential as a modulator of enzyme activity. It can interact with various enzymes, influencing their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating cellular processes and as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, the compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds. Its enhanced solubility and stability make it a valuable component in drug formulation.
Wirkmechanismus
The mechanism of action of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylxanthine: A precursor in the synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
2-Hydroxypropyl-β-cyclodextrin: Another compound with a hydroxypropyl group, used for enhancing solubility and bioavailability.
Uniqueness: this compound is unique due to its specific structural modifications, which confer enhanced solubility and bioavailability compared to its analogs. Its ability to interact with a wide range of biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H15N4O3+ |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-7,15H,4H2,1-3H3/q+1 |
InChI-Schlüssel |
ZEKPMBRUKPUZLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B12354461.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)
![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)

![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)

![7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride](/img/structure/B12354491.png)

